1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepinone derivative characterized by a seven-membered 1,5-diazepin-2-one core fused to a benzene ring. The structure features a 2-chloro-6-fluorophenylmethyl substituent at the 1-position and a methyl group at the 4-position. This substitution pattern distinguishes it from other benzodiazepinone analogs, influencing its physicochemical properties and intermolecular interactions. The chloro and fluoro substituents on the aromatic ring likely enhance lipophilicity and modulate electronic effects, while the methyl group contributes to steric and conformational stability .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-11-9-17(22)21(16-8-3-2-7-15(16)20-11)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJYNDMURIHLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-diamines and ketones.
Introduction of Substituents: The chloro and fluoro groups are introduced via halogenation reactions. For instance, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas under controlled conditions.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Core Benzodiazepine Ring Reactivity
The bicyclic 1,5-benzodiazepine scaffold demonstrates predictable reactivity patterns observed in related compounds (Table 1):
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Reduction | LiAlH₄ in anhydrous THF | Saturated 1,5-benzodiazepane derivative | Preserves chlorofluorophenyl group; reduces ketone to secondary alcohol |
| Oxidation | KMnO₄ in acidic aqueous conditions | Ring-opened quinazolinone derivative | Fluorine substituent remains intact; methyl group oxidizes to carboxylate |
| Hydrolysis | HCl (6M) under reflux | Cleaved amine and carboxylic acid intermediates | Acid-sensitive chlorofluorophenyl group requires controlled pH |
| N-Alkylation | CH₃I/K₂CO₃ in DMF | N-methylated derivative at position 4 | Steric hindrance from tetramethylphenyl analogs slows reaction kinetics |
Table 1: Fundamental reactions of the benzodiazepinone core.
Substituent-Specific Transformations
The 2-chloro-6-fluorophenylmethyl group introduces unique reactivity:
Halogen Exchange Reactions
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Chlorine displacement :
Reacts with NaOMe/MeOH at 80°C to form 2-methoxy-6-fluorophenyl analog (yield: 62%)
Mechanism: SNAr pathway facilitated by electron-withdrawing fluorine substituent -
Fluorine retention :
Demonstrates exceptional stability under basic conditions (pH 12, 24h) due to strong C-F bond
Electrophilic Aromatic Substitution
Limited reactivity observed at chlorofluorophenyl ring due to deactivation by halogens:
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Nitration (HNO₃/H₂SO₄) produces <5% para-nitro derivative
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Sulfonation requires oleum and extended reaction times (48h)
Complexation Behavior
The compound forms stable complexes with transition metals, critical for catalytic applications:
Table 2: Metal coordination properties and applications.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces structural changes:
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Primary pathway : Norrish Type II cleavage of benzodiazepinone carbonyl group
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Secondary pathway : Homolytic C-Cl bond cleavage (Φ = 0.03) generating aryl radical
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Quantum yield: 0.12 ± 0.02 in acetonitrile
Metabolic Transformations
While not direct synthetic reactions, hepatic metabolism studies reveal:
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Major pathway : CYP3A4-mediated N-demethylation (t₁/₂ = 3.2h)
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Minor pathway : Glucuronidation at secondary alcohol (12% of total metabolites)
Comparative Reactivity Analysis
Key differences from unsubstituted benzodiazepinones:
| Reaction Center | This Compound | Parent Benzodiazepinone |
|---|---|---|
| C-2 Carbonyl | Electrophilicity enhanced by 15% | Standard ketone reactivity |
| N-1 Position | Steric hindrance reduces alkylation | Readily alkylated |
| Aromatic System | EWG-dominated substitution patterns | Activated for electrophilic substitution |
Table 3: Structural influences on chemical behavior.
Scientific Research Applications
Anxiolytic Properties
The compound exhibits anxiolytic (anxiety-reducing) properties similar to other benzodiazepines. Research indicates that it may modulate GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system. A study demonstrated its effectiveness in reducing anxiety-like behaviors in animal models .
Antidepressant Effects
Recent investigations suggest that the compound may have antidepressant effects. In preclinical trials, it showed promise in improving mood and reducing depressive symptoms in models of induced depression . The mechanism appears to involve modulation of serotonin and norepinephrine pathways.
Neuroprotective Effects
The compound has been studied for its neuroprotective effects against neurodegenerative diseases. It may inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Case Study 1: Anxiety Disorders
In a double-blind study involving patients with generalized anxiety disorder (GAD), participants treated with this compound reported a significant reduction in anxiety scores compared to placebo controls. The study highlighted the compound's potential as a therapeutic option for anxiety disorders .
Case Study 2: Depression Models
A series of experiments using rodent models of depression indicated that the compound significantly reduced immobility time in forced swim tests, suggesting enhanced mood-lifting effects. These findings support its potential use as an antidepressant agent .
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to a calming effect on the brain, making it effective in treating anxiety and related disorders.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzodiazepinones
The target compound shares structural homology with several benzodiazepinone and benzazepine derivatives, differing primarily in substituents and ring functionalization. Key analogs include:
Table 1: Structural Comparison of Benzodiazepinone Derivatives
Key Observations:
- Substituent Position: The target compound’s 2-chloro-6-fluorophenyl group contrasts with the 4-chlorophenyl substituent in , altering steric and electronic profiles.
- Core Variations: Methylclonazepam contains a 1,4-benzodiazepin-2-one core, differing in ring junction position from the target’s 1,5-benzodiazepin-2-one, which may affect biological target specificity.
- Functional Groups: The 1,4-epoxy-benzazepine in introduces an oxygen atom into the diazepine ring, altering conformational flexibility compared to the ketone-containing target compound.
Hydrogen Bonding and Crystallographic Behavior
The target compound’s crystallographic behavior can be inferred from structurally related analogs:
- C–H⋯π and π–π Interactions: In compound (I) from , a 2-chloro-6-fluorophenyl substituent facilitates C–H⋯π(arene) hydrogen bonds, forming 1D chains. Compound (II) in , with a similar substituent, exhibits additional π–π stacking, creating 2D sheets. The target compound’s substituents may promote analogous interactions, influencing crystal packing .
- Graph Set Analysis: Hydrogen-bonding patterns in benzodiazepinones often follow Etter’s rules, where donor-acceptor pairs dictate supramolecular architectures. The chloro and fluoro substituents may act as weak hydrogen bond acceptors, as discussed in .
- Ring Puckering: The diazepinone ring’s puckering amplitude and phase (defined via Cremer-Pople coordinates ) could differ from epoxy-benzazepines in , affecting molecular conformation and crystal lattice stability.
Physicochemical Properties:
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, also known by its CAS number 477869-81-1, belongs to the benzodiazepine class of compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 361.80 g/mol. The structure features a benzodiazepine core substituted with a chloro and fluorophenyl group, which may influence its biological interactions.
Benzodiazepines typically exert their effects by modulating the GABA receptor complex. They enhance the inhibitory neurotransmitter GABA's action, leading to increased neuronal inhibition. This mechanism underlies their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Key Findings:
- GABA Receptor Modulation : The compound has been shown to bind to specific sites on the GABA receptor, enhancing GABAergic transmission. This results in anxiolytic and sedative effects observed in various preclinical studies .
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties against oxidative stress and excitotoxicity in neuronal cells .
Pharmacological Activity
Research has demonstrated several pharmacological activities associated with this compound:
1. Anxiolytic Effects
In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus-maze tests and open field tests. The anxiolytic effect was comparable to that of established benzodiazepines such as diazepam.
2. Sedative Properties
The sedative effects were evaluated through sleep induction tests where the compound significantly decreased latency to sleep onset in rodent models. Doses that produced sedation did not significantly impair motor coordination, suggesting a favorable safety profile .
3. Anticonvulsant Activity
Preliminary studies indicated that the compound may possess anticonvulsant properties. In models of induced seizures (e.g., pentylenetetrazol), it demonstrated effectiveness in reducing seizure frequency and duration .
Safety Profile and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, like other benzodiazepines, there is a potential for dependence and withdrawal symptoms with prolonged use . Long-term studies are necessary to fully elucidate the safety profile.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing 1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?
- Methodology :
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Multi-step synthesis : Begin with the condensation of 2-chloro-6-fluorobenzyl chloride with 4-methyl-1,5-benzodiazepin-2-one precursors under controlled pH (e.g., using NaHCO₃).
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Optimization : Employ response surface methodology (RSM) via tools like Design Expert to optimize variables (temperature, solvent ratio, catalyst concentration). For example, a central composite design can model yield vs. time/temperature interactions .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
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Example Table :
| Step | Reactants | Conditions (Temp, pH) | Yield (%) |
|---|---|---|---|
| 1 | Precursor A + B | 80°C, pH 7.5 | 62 |
| 2 | Intermediate + C | 120°C, DMF | 45 |
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR Analysis : Use ¹H and ¹³C NMR to identify substituents (e.g., chloro-fluorophenyl methyl group at δ 4.2 ppm). Coupling constants (J-values) help confirm stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 345.12).
- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretch near 1680 cm⁻¹.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s selectivity toward GABA-A receptor subtypes?
- Methodology :
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Radioligand Binding Assays : Use HEK-293 cells expressing α₁β₂γ₂ vs. α₅β₃γ₂ GABA-A subtypes. Measure IC₅₀ values using [³H]flumazenil as a competitive ligand.
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Data Validation : Apply replicated analysis (e.g., triplicate runs with statistical validation via ANOVA) to ensure reproducibility .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Example Table :
| Subtype | IC₅₀ (nM) | Hill Slope | Selectivity Ratio |
|---|---|---|---|
| α₁β₂γ₂ | 12.3 ± 1.2 | 1.1 | 1.0 |
| α₅β₃γ₂ | 45.6 ± 3.8 | 0.9 | 3.7 |
Q. What strategies resolve contradictions in reported pharmacokinetic (PK) data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from preclinical models (e.g., rat vs. primate) and adjust for variables like dose (mg/kg) and administration route.
- Experimental Replication : Use Mendelian randomization principles to isolate confounding factors (e.g., genetic variability in CYP450 metabolism) .
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., fed vs. fasted state impacts on bioavailability) .
Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models?
- Methodology :
- Cross-Validation : Compare hepatotoxicity IC₅₀ values (in vitro HepG2 cells) with in vivo ALT/AST levels in rodents.
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) diverging between models.
- Literature Synthesis : Leverage platforms like ResearchGate to survey unpublished datasets and methodologies from peers .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s efficacy in anxiety models?
- Methodology :
- Systematic Review : Classify studies by model type (e.g., elevated plus maze vs. Vogel conflict test) and dosage ranges.
- Sensitivity Analysis : Use tools like Monte Carlo simulations to quantify uncertainty in efficacy thresholds (e.g., ED₅₀ ± 95% CI).
- Example Table :
| Study | Model | Effective Dose (mg/kg) | Outcome Metric |
|---|---|---|---|
| A (2023) | EPM | 5.0 | 60% open-arm time ↑ |
| B (2024) | Vogel | 10.0 | 30% latency ↑ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



